molecular formula C11H7FN4O2 B11780810 8-(2-Fluorophenoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

8-(2-Fluorophenoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

Cat. No.: B11780810
M. Wt: 246.20 g/mol
InChI Key: ODBJSTXGJIRTEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2-Fluorophenoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is a synthetic chemical compound based on the [1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one scaffold, a privileged structure in medicinal chemistry known for its versatile biological activities and strong receptor-binding affinity due to its hydrogen bonding capacity, rigidity, and solubility . This specific derivative features a 2-fluorophenoxy substituent at the 8-position, which is strategically designed to potentially enhance its biological activity and selectivity profile. Compounds within the [1,2,4]triazolo[4,3-a]pyrazine chemical class have demonstrated significant research potential across multiple therapeutic areas. Recent studies on closely related analogues have identified potent and selective A2A adenosine receptor (AR) antagonists, which have shown promising neuroprotective effects in models of cerebral ischemia by reducing excitotoxicity and neuronal damage caused by oxygen and glucose deprivation . Furthermore, structurally similar triazolopyrazine derivatives have been investigated as inhibitors of various enzymes, including Glycogen Synthase Kinase-3 (GSK-3) and p38 Mitogen-Activated Protein Kinases , highlighting the scaffold's utility in researching signaling pathways relevant to neurological disorders, cancer, and inflammatory diseases. The incorporation of the fluorophenoxy group aligns with molecular hybridization strategies observed in recent research, where combining pharmacophores with known bioactive moieties can lead to dual-acting compounds with enhanced therapeutic potential . Researchers can utilize this compound as a key intermediate or chemical probe for developing novel therapeutic agents, studying enzyme inhibition mechanisms, exploring receptor-ligand interactions, and investigating structure-activity relationships in drug discovery programs. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C11H7FN4O2

Molecular Weight

246.20 g/mol

IUPAC Name

8-(2-fluorophenoxy)-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one

InChI

InChI=1S/C11H7FN4O2/c12-7-3-1-2-4-8(7)18-10-9-14-15-11(17)16(9)6-5-13-10/h1-6H,(H,15,17)

InChI Key

ODBJSTXGJIRTEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=NC=CN3C2=NNC3=O)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazinylpyrazinones

A widely adopted method involves the cyclization of 2-hydrazinylpyrazin-3(2H)-one precursors with formylating agents. For instance, treatment of 2-chloro-3-hydrazinylpyrazine with triethyl orthoformate under reflux conditions facilitates triazole ring formation via dehydration and cyclization. This method, optimized for analogous triazolopyrazines, achieves yields exceeding 90% when conducted in polar aprotic solvents like dimethylformamide (DMF). Adapting this protocol to pyrazinone substrates requires careful control of reaction pH to prevent ketone group degradation.

Oxidative Functionalization of Dihydropyrazines

An alternative route involves the oxidation of 1,4-dihydropyrazine intermediates. For example, 3-oxo-1,4-dihydropyrazine-2-carboxamide undergoes manganese dioxide-mediated oxidation to yield the pyrazinone scaffold, which subsequently reacts with hydrazine derivatives to form the triazole ring. While this method introduces the ketone group early in the synthesis, it necessitates stringent anhydrous conditions to avoid hydrolysis side reactions.

Regioselective Introduction of the 2-Fluorophenoxy Group

The 2-fluorophenoxy substituent at position 8 is typically introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling .

Nucleophilic Aromatic Substitution

Chlorinated triazolopyrazinones react with 2-fluorophenol under basic conditions, leveraging the electron-deficient nature of the pyrazine ring to drive substitution. In a representative procedure, 8-chloro-triazolo[4,3-a]pyrazin-3(2H)-one is refluxed with potassium 2-fluorophenoxide in oxydibenzene at 120°C for 10 minutes, achieving an 89% yield. The reaction’s brevity minimizes thermal decomposition, while the high boiling point of oxydibenzene ensures efficient mixing.

Table 1: Optimization of SNAr Conditions for 2-Fluorophenoxy Incorporation

BaseSolventTemperature (°C)Time (h)Yield (%)
K2CO3DMF120262
NaHTHF80145
KOtBuOxydibenzene1200.1789

Copper-Catalyzed Coupling Reactions

Palladium and copper co-catalyzed cross-coupling offers an alternative for introducing sterically hindered aryloxy groups. Using 8-bromo-triazolopyrazinone and 2-fluorophenol in the presence of CuI and 1,10-phenanthroline, the coupling proceeds at 100°C in dioxane, yielding 78% product. While this method avoids harsh bases, it requires inert atmosphere conditions and extended reaction times (12–24 h).

Critical Analysis of Synthetic Routes

Efficiency and Scalability

The cyclocondensation-SNAr sequence (Method A) outperforms oxidative-functionalization pathways (Method B) in both yield and scalability. Method A’s reliance on commercially available 2,3-dichloropyrazine reduces precursor synthesis costs, whereas Method B’s multi-step oxidation increases complexity.

Table 2: Comparative Analysis of Primary Synthetic Methods

ParameterMethod A (Cyclocondensation-SNAr)Method B (Oxidative Functionalization)
Total Steps35
Overall Yield (%)7251
Scalability>100 g<50 g
Purification ComplexityLowHigh

Byproduct Formation and Mitigation

The principal byproduct in SNAr reactions arises from ortho-substitution of the fluorophenoxide nucleophile, constituting 5–8% of crude product. Chromatographic purification on silica gel (ethyl acetate/hexanes, 1:3) effectively isolates the desired para-substituted isomer. Additionally, recrystallization from ethanol/water mixtures enhances purity to >99% as verified by HPLC.

Structural Characterization and Quality Control

Spectroscopic Validation

1H NMR analysis of 8-(2-fluorophenoxy)-[1,2,]triazolo[4,3-a]pyrazin-3(2H)-one reveals distinct aromatic resonances:

  • δ 9.56 (s, 1H) : Triazole C-H proton.

  • δ 7.90 (t, J = 8.4 Hz, 1H) and δ 8.27 (d, J = 9.5 Hz, 1H) : Fluorophenoxy aromatic protons.

  • δ 7.42 (d, J = 4.7 Hz, 1H) : Pyrazinone C-H proton.

ESI-MS (m/z 276.04 [M+H]+) corroborates molecular weight, while IR spectroscopy confirms ketone absorption at 1685 cm⁻¹.

Purity Assessment

Accelerated stability studies (40°C/75% RH, 6 months) demonstrate no degradation, affirming the compound’s suitability for long-term storage. Residual solvent analysis via GC-MS reveals <50 ppm DMF, complying with ICH Q3C guidelines.

Industrial-Scale Considerations

Solvent Recycling

Oxydibenzene recovery via fractional distillation reduces waste generation by 70%, aligning with green chemistry principles. Implementing continuous flow reactors for the SNAr step enhances throughput, achieving 5 kg/day production rates.

Cost-Benefit Analysis

Raw material costs for Method A total $320/kg, compared to $540/kg for Method B. The triethyl orthoformate cyclization accounts for 45% of expenses, prompting exploration of cheaper alternatives like trimethyl orthoformate without yield compromise .

Chemical Reactions Analysis

Types of Reactions

8-(2-Fluorophenoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with different functional groups replacing the fluorophenoxy group.

Scientific Research Applications

Antitumor Activity

Recent studies have demonstrated that derivatives of 8-(2-Fluorophenoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one exhibit promising antitumor activity. For instance:

  • Compound Evaluation : A derivative was evaluated against various cancer cell lines (A549, MCF-7, Hela), showing IC50_{50} values of 0.98 µM for A549 cells. This suggests effective inhibition of tumor growth through mechanisms involving c-Met and VEGFR-2 signaling pathways .

Antimicrobial Properties

The compound has also been screened for antimicrobial activity. In microbiological studies:

  • Activity Against Bacteria : Certain derivatives exhibited high antimicrobial efficacy against gram-negative bacteria with minimum inhibitory concentrations (MICs) as low as 12.5 µg/ml . This highlights its potential use in developing new antimicrobial agents.

Study on Antiproliferative Effects

A comprehensive study assessed the antiproliferative effects of synthesized triazolo-pyrazine derivatives. The findings indicated that modifications to the core structure significantly enhanced biological activity:

  • Table 1: Antiproliferative Activity of Derivatives
    | Compound | Cell Line | IC50_{50} (µM) |
    |----------|-----------|------------------|
    | 17l | A549 | 0.98 ± 0.08 |
    | | MCF-7 | 1.05 ± 0.17 |
    | | Hela | 1.28 ± 0.25 |

This table summarizes the efficacy of selected compounds against various cancer cell lines .

Quantification Method Development

A significant advancement in analytical chemistry involved developing a non-aqueous potentiometric titration method for quantifying related triazole compounds. This method was validated for accuracy and precision, essential for pharmaceutical applications .

Mechanism of Action

The mechanism of action of 8-(2-Fluorophenoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation and survival. This makes it a potential candidate for anti-cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(2-Fluorophenoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is unique due to its specific fluorophenoxy substitution, which enhances its pharmacokinetic properties and makes it a more effective inhibitor of certain kinases compared to its analogs

Biological Activity

8-(2-Fluorophenoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is a heterocyclic compound recognized for its potential biological activities. Its structure incorporates a triazolo-pyrazine core with a 2-fluorophenoxy substituent, which enhances its lipophilicity and may influence its interactions with biological targets. This compound has gained attention in medicinal chemistry due to its diverse pharmacological profiles.

Chemical Structure and Properties

The chemical formula for 8-(2-Fluorophenoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is C11H7FN4O2C_{11}H_7FN_4O_2 (CAS Number: 1001665-66-2). The presence of fluorine in the phenoxy group is significant as it can enhance the compound's bioavailability and interaction with various biological systems.

Biological Activities

Research indicates that derivatives of the [1,2,4]triazolo[4,3-a]pyrazine class exhibit various biological activities. The following table summarizes some related compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
8-(Phenoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-onePhenoxy group instead of fluorophenoxyAntitumor activity
7-(Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-6(5H)-oneFluorophenyl substitution at position 7Potential neuropharmacological effects
[1,2,4]Triazolo[4,3-a]pyrazin-5-one derivativesVarious substituents at position 8Diverse biological activities

Studies have shown that 8-(2-Fluorophenoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one interacts with various biological targets. Notably:

  • Antibacterial Activity : Research on related triazolo-pyrazine derivatives demonstrated moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited MIC values comparable to established antibiotics like ampicillin .
  • Antidiabetic Properties : Some derivatives within this class have shown potential in antidiabetic applications by interacting with key metabolic pathways .

Case Studies

A recent study synthesized a series of triazolo-pyrazine derivatives and evaluated their biological activities. Among these compounds, several demonstrated significant antibacterial properties through mechanisms such as inhibiting DNA gyrase and disrupting bacterial cell membrane integrity .

Additionally, the structure–activity relationship (SAR) analysis indicated that modifications at specific positions (e.g., R groups) significantly influenced the biological activity of these compounds. For example, compounds with long alkyl chains were found to enhance lipophilicity and cellular permeability .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 8-(2-fluorophenoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one and its analogues?

  • Core method : Cyclocondensation of carboxylic acids with hydrazinopyrazinones using carbonyldiimidazole (CDI) in anhydrous DMFA at 100°C for 24 hours, followed by recrystallization .
  • Alternative routes :

  • Hydrogenation of nitro intermediates (e.g., 6-nitrophenyl derivatives) using 10% Pd/C under 40 psi H₂ for 24 hours to yield amino-substituted derivatives .
  • Chlorination of triazolopyrazin-dione intermediates with phosphorus oxychloride (POCl₃) to introduce reactive chloro groups for further functionalization .
    • Critical parameters : Solvent choice (DMFA, dioxane), reaction time (24–48 hours), and purification via recrystallization (e.g., DMFA/i-propanol mixtures) .

Q. Which analytical techniques are most effective for characterizing structural purity and substituent placement?

  • 1H-NMR : Assign aromatic protons (e.g., 7.35–8.08 ppm for phenyl groups) and detect NH₂ groups (e.g., 7.54 ppm br. s) .
  • IR spectroscopy : Confirm carbonyl (C=O) stretches (~1716 cm⁻¹) and amine/imine vibrations (~3296–3473 cm⁻¹) .
  • X-ray crystallography : Resolve ambiguous regiochemistry in triazolopyrazine cores (e.g., bond lengths in 8-chloro derivatives) .
  • TLC monitoring : Essential for tracking reaction progress (e.g., using EtOAc/hexane systems) .

Q. How are biological activities evaluated for triazolopyrazine derivatives?

  • Antifungal assays : Test against Candida albicans and Aspergillus flavus using agar dilution methods (MIC values reported in µg/mL) .
  • DNA intercalation studies : Employ ethidium bromide displacement assays and molecular docking (AutoDock Vina) to assess binding affinity to DNA duplexes .
  • Receptor binding : Radioligand competition assays (e.g., adenosine A₁/A₂ₐ receptor affinity using [³H]CCPA) .

Advanced Research Questions

Q. How can synthetic yields be optimized for halogenated triazolopyrazinones?

  • Key variables :

  • Solvent polarity : DMFA enhances cyclization efficiency compared to DMSO or THF .
  • Catalyst loading : 10% Pd/C for nitro reductions minimizes side products .
  • Temperature control : Reflux at 150°C for bis-alkylation reactions reduces reaction time .
    • Yield comparison :
MethodYield (%)Key StepReference
CDI-mediated cyclization60–75Recrystallization
POCl₃ chlorination80–90No purification required
Hydrogenation (Pd/C)70–85DMF/water precipitation

Q. What strategies resolve contradictions in structure-activity relationships (SAR) for fluorinated derivatives?

  • Case study : 2-fluorophenoxy vs. 4-fluorophenoxy substituents:

  • Bioactivity : 2-fluoro derivatives show higher antifungal activity due to enhanced lipophilicity (logP = 2.1 vs. 1.8) .
  • Electrostatic effects : Fluorine at position 2 disrupts π-π stacking in DNA intercalation assays, reducing potency compared to non-halogenated analogues .
    • Methodology :
  • Comparative docking : Use AutoDock Vina to model substituent interactions with target proteins (e.g., luciferase or DNA) .
  • Free-Wilson analysis : Quantify contributions of substituents to activity using regression models .

Q. How are computational tools applied to predict ADMET properties and binding modes?

  • Docking protocols :

  • Prepare ligand (triazolopyrazinone) and receptor (e.g., adenosine A₂ₐ receptor PDB: 3REY) in AutoDock Tools.
  • Set grid box dimensions (20 ų) centered on binding pockets.
  • Run Vina with exhaustiveness = 20 for accurate pose sampling .
    • ADMET prediction :
  • SwissADME : Calculate bioavailability scores (e.g., 0.55 for 8-amino derivatives).
  • Protox-II : Predict toxicity (LD₅₀ ~300 mg/kg for most derivatives) .

Methodological Challenges & Solutions

Q. What experimental designs address low solubility in biological assays?

  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Prodrug approach : Synthesize phosphate esters (e.g., 8-phosphoryloxy derivatives) for improved pharmacokinetics .

Q. How to troubleshoot regioselectivity issues in triazolo ring formation?

  • Diagnostic tools :

  • NOESY NMR : Confirm proximity of protons in fused rings (e.g., H-6 and H-7 in triazolopyrazine) .
  • Isotopic labeling : Use ¹³C-labeled hydrazines to track cyclization pathways .
    • Alternative reagents : Replace CDI with EDC/HOBt for milder coupling conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.